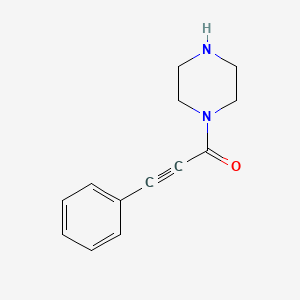

Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-

CAS No.: 676596-37-5

Cat. No.: VC16806524

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676596-37-5 |

|---|---|

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 3-phenyl-1-piperazin-1-ylprop-2-yn-1-one |

| Standard InChI | InChI=1S/C13H14N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,8-11H2 |

| Standard InChI Key | PESZUKJNNJEQLI-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C(=O)C#CC2=CC=CC=C2 |

Introduction

Structural Characterization and Nomenclature

The systematic IUPAC name 1-(1-oxo-3-phenyl-2-propynyl)piperazine delineates its structure: a piperazine ring (a six-membered diamine heterocycle) substituted at one nitrogen atom with a propargyl ketone group (1-oxo-2-propynyl) and a phenyl ring at the third carbon of the propargyl chain. Key structural features include:

Molecular Geometry and Bonding

The piperazine ring adopts a chair conformation, with the two nitrogen atoms at positions 1 and 4. The propargyl ketone substituent introduces a linear sp-hybridized carbon chain (C≡C–C=O), while the phenyl group contributes aromatic rigidity. Computational models of analogous compounds, such as 1-cinnamoylpiperidine (PubChem CID: 223147), suggest that the propargyl ketone group may induce steric strain, potentially influencing reactivity and intermolecular interactions .

Table 1: Comparative Structural Data for Piperazine and Piperidine Derivatives

Synthetic Pathways and Reactivity

Proposed Synthesis Routes

While no direct synthesis reports exist for this compound, analogous methodologies for piperazine-functionalized propargyl ketones suggest feasible routes:

-

N-Alkylation of Piperazine: Reaction of piperazine with propargyl bromide derivatives under basic conditions.

-

Ketone Formation: Oxidation of a secondary alcohol intermediate or Friedel-Crafts acylation using phenylacetylene precursors.

A related compound, 1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one (PubChem CID: 13260331), was synthesized via a multi-step sequence involving piperazine alkylation and ketone coupling . This supports the viability of similar strategies for the target molecule.

Reactivity Profile

The propargyl ketone moiety is highly reactive, participating in:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Nucleophilic Additions: Attack by amines or thiols at the ketone carbonyl.

-

Electrophilic Aromatic Substitution: Directed by the phenyl ring’s electron density.

Physicochemical Properties

Computational Predictions

Using tools like PubChem’s XLogP3 and molecular dynamics simulations, key properties are inferred:

Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (Partition Coefficient) | 2.8 ± 0.3 | XLogP3 |

| Hydrogen Bond Acceptors | 3 | PubChem Descriptor |

| Rotatable Bonds | 4 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 29.5 Ų | OpenBabel |

The compound’s moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability, while its polar surface area indicates potential solubility challenges in aqueous media.

Challenges and Future Directions

Despite its structural novelty, significant gaps persist:

-

Synthetic Accessibility: Optimizing yield and purity for the propargyl ketone intermediate.

-

Biological Screening: Prioritizing assays for kinase inhibition, antimicrobial activity, and metabolic modulation.

-

Toxicity Profiling: Addressing potential reactivity-driven cytotoxicity from the alkyne group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume